- Investigation of the reaction conditions for the synthesis of 4,6-disubstituted 3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone, Journal of the Serbian Chemical Society, 1994, 59(12), 959-65

Cas no 93271-59-1 (3-Cyano-4-methyl-2-pyridone)

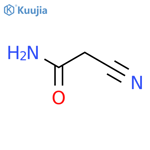

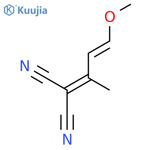

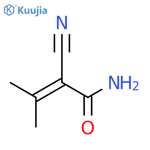

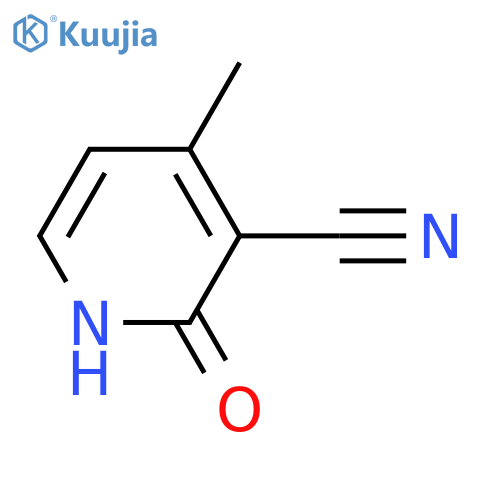

3-Cyano-4-methyl-2-pyridone structure

Nome del prodotto:3-Cyano-4-methyl-2-pyridone

3-Cyano-4-methyl-2-pyridone Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Hydroxy-4-methylnicotinonitrile

- 3-Cyano-4-methyl-2-pyridone

- 1,2-dihydro-4-methyl-2-oxo-3-Pyridinecarbonitrile

- 2-Hydroxy-4-methyl-pyridine-3-carbonitrile

- 4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

- 4-methyl-2-oxo-1H-pyridine-3-carbonitrile

- 1,2-Dihydro-4-methyl-2-oxo-3-pyridinecarbonitrile (ACI)

- 2-Hydroxy-4-methylpyridine-3-carbonitrile

- 4-Methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Z1198154735

- XSJRLWNOZDULKJ-UHFFFAOYSA-N

- DB-028100

- 3-Pyridinecarbonitrile, 1,2-dihydro-4-methyl-2-oxo-

- SB52872

- SCHEMBL296497

- 4-methyl-3-cyano-2-pyridone

- 3-cyano-4-methylpyridone

- F17472

- MFCD00716620

- CS-10692

- SY007009

- CS-0037171

- DTXSID20442322

- 1 pound not2-dihydro-2-oxo-4-methylpyridine-3-carbonitrile

- AKOS006274540

- 2-hydroxy-3-cyano-4-methylpyridine

- 93271-59-1

- AKOS015891765

- 4-METHYL-2-OXO-1,2-DIHYDRO-PYRIDINE-3-CARBONITRILE

- EN300-98342

- 2-hydroxy-4-methyl-3-cyanopyridine

-

- MDL: MFCD00716620

- Inchi: 1S/C7H6N2O/c1-5-2-3-9-7(10)6(5)4-8/h2-3H,1H3,(H,9,10)

- Chiave InChI: XSJRLWNOZDULKJ-UHFFFAOYSA-N

- Sorrisi: N#CC1=C(C)C=CNC1=O

Proprietà calcolate

- Massa esatta: 134.04800

- Massa monoisotopica: 134.048012819g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 10

- Conta legami ruotabili: 0

- Complessità: 277

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 0.1

- Superficie polare topologica: 52.9Ų

Proprietà sperimentali

- Densità: 1.209

- Punto di ebollizione: 337.7℃ at 760 mmHg

- Punto di infiammabilità: 158.005℃

- Indice di rifrazione: 1.553

- PSA: 56.65000

- LogP: 0.55498

3-Cyano-4-methyl-2-pyridone Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H332-H335

- Dichiarazione di avvertimento: P280-P305+P351+P338-P310

- Condizioni di conservazione:Inert atmosphere,Room Temperature(BD75655)

3-Cyano-4-methyl-2-pyridone Dati doganali

- CODICE SA:2933399090

- Dati doganali:

Codice doganale cinese:

2933399090Panoramica:

2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

3-Cyano-4-methyl-2-pyridone Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107811-250mg |

4-Methyl-2-oxo-1H-pyridine-3-carbonitrile |

93271-59-1 | 98% | 250mg |

¥46.00 | 2024-04-25 | |

| abcr | AB284942-1 g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |

93271-59-1 | 1g |

€136.80 | 2022-06-11 | ||

| abcr | AB284942-25 g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile; 97% |

93271-59-1 | 25g |

€800.40 | 2022-06-11 | ||

| Enamine | EN300-7181089-10g |

4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

93271-59-1 | 95% | 10g |

$313.0 | 2023-09-01 | |

| Enamine | EN300-7181089-50g |

4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

93271-59-1 | 95% | 50g |

$1109.0 | 2023-09-01 | |

| abcr | AB284942-25g |

4-Methyl-2-oxo-1,2-dihydro-pyridine-3-carbonitrile, 97%; . |

93271-59-1 | 97% | 25g |

€473.80 | 2024-04-15 | |

| eNovation Chemicals LLC | D689007-25g |

3-Cyano-4-methyl-2-pyridone |

93271-59-1 | >97% | 25g |

$125 | 2024-07-20 | |

| eNovation Chemicals LLC | Y1298483-25G |

4-methyl-2-oxo-1H-pyridine-3-carbonitrile |

93271-59-1 | 97% | 25g |

$150 | 2024-07-21 | |

| TRC | C987913-500mg |

3-Cyano-4-methyl-2-pyridone |

93271-59-1 | 500mg |

$87.00 | 2023-05-18 | ||

| Apollo Scientific | OR300781-1g |

3-Cyano-2-hydroxy-4-methylpyridine |

93271-59-1 | 97+% | 1g |

£15.00 | 2025-02-19 |

3-Cyano-4-methyl-2-pyridone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium carbonate

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C

Riferimento

- Preparation of 2-piperazinopyridine-3-carboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; < 30 °C; 30 °C → 50 °C; 2 h, 50 °C

Riferimento

- Preparation of substituted pyridinecarboxylates as voltage-gated sodium channel blockers, World Intellectual Property Organization, , ,

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 50 °C; 50 °C → 10 °C

1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt

1.2 Reagents: Sodium nitrite Solvents: Water ; 5 h, < 15 °C; overnight, rt

Riferimento

- Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; rt; rt → 90 °C; 1.5 h, 90 °C; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Synthesis of 2-chloro-3-amino-4-methylpyridine oxychloride cement, Wuhan Gongcheng Daxue Xuebao, 2008, 30(4), 33-35

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 10 °C; 2 - 3 h, 50 °C

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Riferimento

- Method for preparation of 2-chloro-3-amino-4-methylpyridine, China, , ,

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; rt

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C

1.3 Solvents: Water ; 50 min, 5 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, 25 °C; 30 min, 50 °C

1.3 Solvents: Water ; 50 min, 5 °C

Riferimento

- Improved synthesis of 2-chloro-3-amino-4-methylpyridine, Journal of Heterocyclic Chemistry, 2013, 50(1), 145-148

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium tert-butoxide Solvents: Dimethyl sulfoxide ; overnight, rt

Riferimento

- Process for preparation of nevirapine key intermediate 2-chloro-3-amino-4-methylpyridine, China, , ,

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Sulfuric acid

1.2 Solvents: Water

1.2 Solvents: Water

Riferimento

- Process for preparation of 3-amino-2-chloro-4-methylpyridine, World Intellectual Property Organization, , ,

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Sulfuric acid , 2-(3,3-Dimethoxy-1-methylpropylidene)propanedinitrile Solvents: Water ; 2 h, 50 °C; 50 °C → rt

Riferimento

- Caspase inhibitors based on pyridazinone scaffold, World Intellectual Property Organization, , ,

Metodo di produzione 11

Condizioni di reazione

Riferimento

- Preparation of carboxamides as sodium channel blocking compounds, derivatives thereof, and methods of their use, World Intellectual Property Organization, , ,

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Sodium nitrite , Sulfuric acid Solvents: Water ; rt → 0 °C; 0 °C

1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt

1.3 Reagents: Sodium bicarbonate ; neutralized, rt

1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled

1.5 Reagents: Potassium bicarbonate ; pH 3

1.2 Reagents: Potassium cyanide Solvents: Water ; > 1 min, heated; 30 min, rt

1.3 Reagents: Sodium bicarbonate ; neutralized, rt

1.4 Reagents: Hydrochloric acid ; 2 h, reflux; cooled

1.5 Reagents: Potassium bicarbonate ; pH 3

Riferimento

- Molecular and crystal structure, IR and Raman spectra, and quantum chemical calculations for 2-hydroxy-3-cyano-4-methylpyridine, Vibrational Spectroscopy, 2010, 53(2), 189-198

Metodo di produzione 13

Condizioni di reazione

1.1 Catalysts: Acetic acid , Ammonium acetate Solvents: Toluene ; 8 h, rt → reflux

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C

1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 40 min, rt; rt → 50 °C; 3 h, 50 °C; 50 °C → 5 °C

1.3 Solvents: Water ; 20 min, 5 °C; 30 min, 5 °C

Riferimento

- A concise synthesis of 2-chloro-3-amino-4-methylpyridine, Research on Chemical Intermediates, 2011, 37(6), 599-604

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Acetic acid

Riferimento

- Alkyl azinyl carbonitriles as building blocks in heterocyclic synthesis. A route for the synthesis of 4-methyl-2-oxopyridines, Pharmazie, 1999, 54(8), 571-574

Metodo di produzione 15

Condizioni di reazione

1.1 Reagents: Sulfuric acid Solvents: Water ; 0 °C; 5 h, 0 °C → 50 °C

Riferimento

- Preparation of AXL, c-Met, and TyRo3 inhibitors, World Intellectual Property Organization, , ,

Metodo di produzione 16

Condizioni di reazione

1.1 Reagents: Sodium Solvents: Diethyl ether ; cooled; 1 h, < 20 °C; 5 h, cooled

1.2 Solvents: Water ; 10 min, rt

1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled

1.2 Solvents: Water ; 10 min, rt

1.3 Catalysts: Piperidinium acetate ; 2 h, rt → 100 °C

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 4 - 5, cooled

Riferimento

- Pyrrole-3-formamide compound, its preparation method and its use in preparation of anticancer agents, China, , ,

Metodo di produzione 17

Condizioni di reazione

Riferimento

- Acetals of lactams and amides of acids. 42. Cyclization of dieneamino esters, dieneaminonitriles, and acylamidines into pyridine derivatives, Khimiya Geterotsiklicheskikh Soedinenii, 1984, (6), 799-802

Metodo di produzione 18

Condizioni di reazione

1.1 Reagents: Acetic acid Catalysts: Ammonium acetate Solvents: Toluene ; 8 h, reflux; reflux → rt

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C

1.2 Reagents: Sulfuric acid Solvents: Ethanol , Water ; 25 °C; 3 h, 50 °C

Riferimento

- Polypharmacological profile of 1,2-dihydro-2-oxo-pyridine-3-carboxamides in the endocannabinoid system, European Journal of Medicinal Chemistry, 2018, 154, 155-171

Metodo di produzione 19

Condizioni di reazione

Riferimento

- Studies on the preparation of 3,4-disubstituted 2-methoxypyridines, Journal of Heterocyclic Chemistry, 1999, 36(3), 653-658

3-Cyano-4-methyl-2-pyridone Raw materials

- 2-Cyanoacetamide

- [(2E)-3-methoxy-1-methylprop-2-en-1-ylidene]malononitrile

- 4,4-Dicyano-3-methyl-3-butenal dimethyl acetal

- 2-Butenamide, 2-cyano-3-methyl-

- 2-chloro-4-methylpyridin-3-amine

- 2-Amino-4-methylpyridine-3-carbonitrile

- 4,4-Dimethoxybutan-2-one

- N,N-Dimethylformamide diethyl acetal

- Ethyl formate

- Ethyl acetoacetate

- Propanedinitrile, (3-methoxy-1-methyl-2-propenylidene)-

- Propanedinitrile, 2-(3,3-diethoxy-1-methylpropylidene)-

- 2,4-Pentadienamide, 2-cyano-5-(dimethylamino)-3-methyl-, (4E)-

3-Cyano-4-methyl-2-pyridone Preparation Products

3-Cyano-4-methyl-2-pyridone Letteratura correlata

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

-

Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057

93271-59-1 (3-Cyano-4-methyl-2-pyridone) Prodotti correlati

- 23328-64-5(4-Ethyl-2,6-dihydroxynicotinonitrile)

- 1272-44-2(Benzoylferrocene)

- 2229174-32-5(3-{3H-1,2,3triazolo4,5-bpyridin-6-yl}azetidin-3-ol)

- 1361673-55-3(3,5-Bis(2,6-dichlorophenyl)picolinonitrile)

- 1612190-42-7(N-2-hydroxy-3-(3-methylphenoxy)propylprop-2-enamide)

- 1261975-99-8(2-(2-N,N-Dimethylsulfamoylphenyl)phenol)

- 401909-59-9(L-PROLINE, 3-OXO-1-(TRIPHENYLMETHYL)-, METHYL ESTER)

- 1003993-02-9(3-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-oxopropanenitrile)

- 545410-66-0(2-2-chloro-5-(trifluoromethyl)phenyloxirane)

- 1016527-39-1(3-(aminomethyl)-N-[(oxolan-2-yl)methyl]benzamide)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:93271-59-1)3-Cyano-4-methyl-2-pyridone

Purezza:99%

Quantità:25g

Prezzo ($):248.0